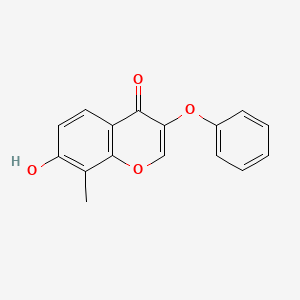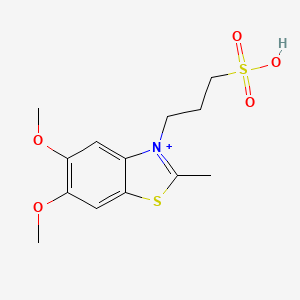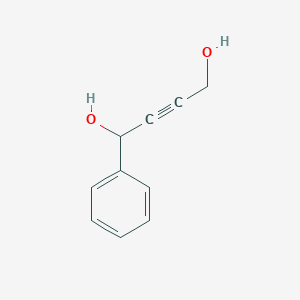![molecular formula C13H10N4O2 B11996697 N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)
N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to a furan ring through a hydrazone linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-furylmethylidene and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general steps are as follows:
Preparation of 2-furylmethylidene: This intermediate can be synthesized by reacting furfural with an appropriate amine under acidic conditions.
Condensation Reaction: The 2-furylmethylidene is then reacted with 1H-benzimidazole-6-carbohydrazide in the presence of a catalyst, often an acid like hydrochloric acid, to form the desired hydrazone linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Acidic catalysts like hydrochloric acid (HCl) for condensation reactions.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzimidazoles depending on the electrophile used.
Scientific Research Applications
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide is primarily attributed to its ability to interact with biomolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide can be compared with other benzimidazole derivatives and hydrazone compounds:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their side chains and specific biological activities.
Hydrazone Compounds: Similar hydrazone compounds include isoniazid hydrazones, which are used in tuberculosis treatment. These compounds also feature the hydrazone linkage but have different aromatic systems and functional groups.
The uniqueness of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide lies in its combined structural features of the furan ring, benzimidazole core, and hydrazone linkage, which collectively contribute to its diverse chemical reactivity and broad spectrum of applications.
Properties
Molecular Formula |
C13H10N4O2 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O2/c18-13(17-16-7-10-2-1-5-19-10)9-3-4-11-12(6-9)15-8-14-11/h1-8H,(H,14,15)(H,17,18)/b16-7+ |
InChI Key |
KJXUEPQGCHYEIG-FRKPEAEDSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)


![9-Ethylbicyclo[3.3.1]nonan-9-ol](/img/structure/B11996708.png)
![2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11996716.png)

